Divergent D₂ and α₁-Adrenergic Receptor Binding Profiles: Levomepromazine vs. Chlorpromazine
Levomepromazine exhibits a distinct receptor binding profile compared to chlorpromazine, a close phenothiazine analog. In direct in vitro binding assays using rat brain tissue, levomepromazine demonstrated a slightly higher potency for α-adrenergic receptors and a somewhat lower potency for dopamine D₂ receptors than chlorpromazine [1]. Specifically, levomepromazine and its active metabolite, N-monodesmethyl levomepromazine, were more potent in the α-adrenergic binding test, while chlorpromazine showed greater affinity in the dopamine D₂ receptor binding test [2]. This differential affinity profile suggests that levomepromazine may produce a different balance of therapeutic and side effects, which is a critical factor for drug selection.
| Evidence Dimension | Relative Receptor Binding Affinity (in vitro) |
|---|---|
| Target Compound Data | Slightly higher potency than chlorpromazine at α-adrenergic receptors; somewhat lower potency than chlorpromazine at dopamine D₂ receptors. |
| Comparator Or Baseline | Chlorpromazine |
| Quantified Difference | Qualitative difference reported: 'slightly higher' vs. 'somewhat lower' potency. No exact IC50/Ki values in this study, but relative potency is clearly described. |
| Conditions | Rat striatal dopamine receptors and rat cortical α-adrenergic receptors |
Why This Matters
This receptor binding divergence provides a mechanistic basis for why levomepromazine and chlorpromazine are not interchangeable, potentially impacting clinical efficacy and side effect profiles.
- [1] Dahl, S. G., & Hall, H. (1981). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Psychopharmacology, 74(2), 101-104. View Source
- [2] Dahl, S. G., Hall, H., & Hals, P. A. (1981). Binding affinity of levomepromazine and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat. Psychopharmacology, 74(2), 101-104. View Source
